molecular formula C22H20N4O6S2 B2924187 N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide CAS No. 393838-36-3

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide

Cat. No. B2924187
CAS RN: 393838-36-3
M. Wt: 500.54
InChI Key: VJJAMSHGJSTMEC-UHFFFAOYSA-N
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Description

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O6S2 and its molecular weight is 500.54. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their pharmacological properties, including anticancer activities . The nitro group and the sulfonamide moiety present in the compound can be crucial for the biological activity. Researchers can explore the use of this compound in the development of new anticancer drugs, particularly focusing on its ability to interact with cancer cell lines and inhibit tumor growth.

Organic Electronics: Semiconductors

The thiophene ring is a key component in the advancement of organic semiconductors . The compound , with its extended conjugated system and electron-withdrawing groups, could be investigated for its semiconductor properties, potentially contributing to the development of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Material Science: Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The specific structure of this compound might offer new pathways for the development of corrosion-resistant materials, especially in harsh chemical environments.

Pharmaceutical Development: Anti-inflammatory Drugs

Thiophene-based analogs exhibit anti-inflammatory properties . The compound’s molecular framework could be modified to enhance its potency and selectivity as an anti-inflammatory agent, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition: Kinase Inhibitors

Compounds containing thiophene nuclei have shown effectiveness as kinase inhibitors . This compound could be synthesized and tested for its ability to inhibit specific kinases, which is a promising approach in the treatment of various diseases, including cancer and inflammatory disorders.

Antimicrobial Research: Antibacterial and Antifungal Agents

The presence of the nitro group and the sulfonamide linkage in thiophene derivatives is associated with antimicrobial activities . This compound could be explored for its potential use as an antibacterial or antifungal agent, contributing to the fight against resistant strains of microbes.

Neuropharmacology: Voltage-gated Sodium Channel Blockers

Thiophene derivatives have been used as voltage-gated sodium channel blockers . This compound’s unique structure could be valuable in the research of new anesthetics or treatments for neurological conditions that involve sodium channel dysfunctions.

Anti-atherosclerotic Research

Thiophene compounds have been associated with anti-atherosclerotic properties . The compound could be investigated for its potential to prevent or treat atherosclerosis, a major cardiovascular disease, by studying its effects on lipid accumulation and arterial plaque formation.

properties

IUPAC Name

4-[[(5-nitro-1-benzothiophene-2-carbonyl)amino]carbamoyl]-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S2/c1-3-11-25(12-4-2)34(31,32)18-8-5-15(6-9-18)21(27)23-24-22(28)20-14-16-13-17(26(29)30)7-10-19(16)33-20/h3-10,13-14H,1-2,11-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJAMSHGJSTMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide

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